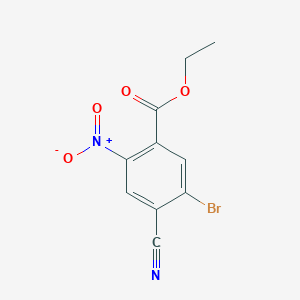
2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride
Descripción general
Descripción
“2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for drug construction. The compound can be used in intra- and intermolecular reactions to form various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in more than twenty classes of pharmaceuticals .
Pharmacological Applications
Due to the piperidine moiety, this compound has potential pharmacological applications. Piperidine-containing compounds are significant in the pharmaceutical industry, with derivatives found in alkaloids and over 7000 related papers published in the last five years. The development of cost-effective methods for synthesizing biologically active piperidines is a key area of research .
Drug Discovery
The compound’s structure makes it a candidate for the discovery and biological evaluation of potential drugs. Its piperidine core is a common feature in many pharmaceuticals, and its derivatives are being explored for new drug formulations .
Biological Activity Studies
The piperidine ring is a common structure in compounds with biological activity. Research into 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride could lead to the identification of new biological activities and therapeutic properties .
Chemical Synthesis Methods
This compound can be used to study new methods of chemical synthesis, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions. These methods are essential for creating complex molecules with potential medicinal properties .
Functionalization of Piperidines
Functionalization refers to the modification of the piperidine ring to introduce new functional groups, which can alter the compound’s properties and enhance its activity. This compound can serve as a substrate for various functionalization techniques .
Development of Synthetic Medicinal Blocks
As a synthetic medicinal block, this compound can be used to construct more complex drug molecules. Its versatility in reactions makes it a valuable resource for developing new medications .
Pharmaceutical Industry Research
The compound’s piperidine structure is integral to the pharmaceutical industry. It’s involved in the synthesis of a wide range of drugs, and ongoing research aims to expand its applications in creating effective treatments .
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
The mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Result of Action
Piperidine derivatives have been found to have various biological and pharmacological activities .
Propiedades
IUPAC Name |
2-methyl-4-piperidin-3-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-12-9(5-10(14)13-7)8-3-2-4-11-6-8;;/h5,8,11H,2-4,6H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYNLMSYDPZXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















